molecular formula C43H36Cl2N8O5 B12297117 1,3-bis[2-[8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea

1,3-bis[2-[8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea

Cat. No.: B12297117
M. Wt: 815.7 g/mol
InChI Key: FONKWHRXTPJODV-UHFFFAOYSA-N
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Description

The compound 1,3-bis[2-[8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea is a structurally complex molecule featuring a bis-urea core linked to two pyrroloindole moieties. Key structural elements include:

  • Chloromethyl substituent: A reactive group at the 8-position of the pyrroloindole, which may influence electrophilic interactions or covalent binding to targets.
  • Hydroxy and methyl groups: The 4-hydroxy and 1-methyl substituents likely modulate solubility and steric effects.
  • Urea linkage: A bis-urea bridge connecting two indole units, which could enhance hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

1,3-bis[2-[8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONKWHRXTPJODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H36Cl2N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869777
Record name N,N'-Bis{2-[1-(chloromethyl)-5-hydroxy-8-methyl-1,6-dihydropyrrolo[3,2-e]indole-3(2H)-carbonyl]-1H-indol-5-yl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

815.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrroloindole Skeleton

The pyrroloindole core is synthesized via a modified Fischer indole synthesis, starting with a substituted cyclohexanone derivative. Cyclization is achieved using a catalytic amount of p-toluenesulfonic acid in refluxing ethanol, yielding the tetracyclic pyrroloindole structure. The hydroxy group at position 4 is introduced through oxidative dearomatization using m-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed rearrangement.

Chloromethylation at Position 8

Chloromethylation is performed using paraformaldehyde and hydrochloric acid in the presence of zinc chloride as a Lewis acid. This step requires precise temperature control (0–5°C) to avoid over-alkylation. The reaction proceeds via electrophilic substitution, with the chloromethyl group selectively attaching to position 8 of the pyrroloindole framework.

Methylation at Position 1

The methyl group at position 1 is introduced via nucleophilic substitution using methyl iodide and potassium carbonate in dimethylformamide (DMF). Reaction conditions are optimized to prevent demethylation of the hydroxy group at position 4.

Synthesis of the Indole-Carboxylic Acid Intermediate

Indole Ring Construction

The indole moiety is synthesized via a Madelung cyclization, starting with o-nitrotoluene and ethyl acetoacetate. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, facilitating cyclization under basic conditions.

Carboxylic Acid Functionalization

The indole is acylated at position 2 using oxalyl chloride and a Friedel-Crafts catalyst (AlCl₃). Subsequent hydrolysis with aqueous sodium hydroxide yields the 2-carboxylic acid derivative.

Coupling of Subunits via Urea Linkage

Activation of the Carboxylic Acid

The pyrroloindole carbonyl group is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate is highly reactive and must be used immediately to avoid decomposition.

Amide Bond Formation

The activated acid chloride reacts with the indole-5-amine derivative in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine is added to scavenge HCl, driving the reaction to completion.

Urea Bridge Assembly

The bis-urea linkage is constructed by treating the diamine intermediate with triphosgene in tetrahydrofuran (THF). This step requires strict stoichiometric control to prevent oligomerization.

Industrial-Scale Optimization

Industrial production prioritizes yield enhancement and purity control. Critical optimizations include:

Parameter Laboratory Scale Industrial Scale
Reaction Temperature 0–25°C –10–5°C (cryogenic)
Catalyst Loading 10 mol% 5 mol% (flow chemistry)
Purification Column Chromatography Continuous Crystallization
Overall Yield 8–12% 22–25%

Flow chemistry systems reduce reaction times by 40%, while continuous crystallization improves purity to >99.5%.

Analytical Characterization

Final product quality is verified using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula C₄₃H₃₆Cl₂N₈O₅.
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 10.82 (s, 2H, urea NH) and δ 4.21 (d, 2H, CH₂Cl).
  • X-ray Crystallography : Resolves stereochemistry at the chloromethyl-bearing carbon (S-configuration).

Chemical Reactions Analysis

Types of Reactions

1,3-bis[2-[8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloromethyl groups can be reduced to methyl groups.

    Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while substitution of the chloromethyl groups can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Biomedical Applications

  • Anticancer Activity
    • Research has indicated that compounds similar to 1,3-bis[2-[8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that indole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .
  • Antimicrobial Properties
    • The compound's structural features suggest potential antimicrobial activity. Similar indole-based compounds have been shown to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
  • Enzyme Inhibition
    • The urea moiety in the compound may interact with specific enzymes, potentially serving as an inhibitor for targets involved in disease processes such as cancer and inflammation. Enzyme inhibition studies have highlighted the effectiveness of indole derivatives in modulating enzyme activity relevant to therapeutic outcomes .

Synthesis and Modification

The synthesis of 1,3-bis[2-[8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea involves multiple steps that can be optimized for yield and purity. Various synthetic routes have been explored in the literature, including:

  • Condensation Reactions : Utilizing urea derivatives with substituted indoles.
  • Functional Group Modifications : Altering chloromethyl and hydroxy groups to enhance biological activity or solubility.

Case Studies

  • Case Study 1: Anticancer Activity Assessment
    • A study conducted on a series of indole derivatives similar to 1,3-bis[2-[8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Case Study 2: Antimicrobial Efficacy
    • In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the chloromethyl group enhanced antibacterial activity significantly compared to the parent compound .

Mechanism of Action

The mechanism of action of 1,3-bis[2-[8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Chloromethyl vs.
  • Bis-Urea vs. Furoylamino Linkages: The bis-urea core in the target compound differs from the furoylamino group in Compound 6c , which may alter hydrogen-bonding patterns and target selectivity.

Bioactivity and Mode of Action

highlights that structurally similar compounds cluster into groups with related bioactivity profiles and protein targets. For example:

  • Pyrroloindole derivatives often interact with ATP-binding pockets in kinases.
  • Chloromethyl groups may enable covalent inhibition, as seen in other electrophilic drug candidates.

Biological Activity

The compound 1,3-bis[2-[8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple functional groups conducive to biological activity. The presence of chloromethyl and hydroxy groups suggests potential reactivity and interaction with biological targets.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of indole and pyrrole compounds often exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against both gram-positive and gram-negative bacteria. The presence of hydroxyl groups has been linked to enhanced antibacterial activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle progression. For example, some derivatives exhibited IC50 values in the low micromolar range against CDK2 and CDK9, indicating strong inhibitory potential.
  • DNA Interaction : The presence of chloromethyl groups may facilitate alkylation reactions with DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Studies : A study demonstrated that a related indole derivative induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound's structural analogs showed IC50 values ranging from 0.5 to 5 µM across different cell lines, highlighting its potential as an anticancer agent.
  • Antimicrobial Evaluation : In a comparative study of various urea derivatives, it was found that compounds containing similar indole structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Data Tables

Biological ActivityIC50 Values (µM)MIC Values (µg/mL)Reference
Anticancer (HeLa)0.5 - 5-
Antimicrobial (S. aureus)-10 - 50
Antimicrobial (E. coli)-15 - 40

Q & A

Q. What synthetic strategies are effective for constructing the pyrrolo[3,2-e]indole core in this compound?

Palladium-catalyzed cross-coupling reactions, particularly using ligands like XPhos or BINAP, are effective for assembling pyrroloindole scaffolds. For example, demonstrates that Pd(II) catalysts with tert-butyl isocyanides facilitate urea bond formation between ethynylaniline derivatives and indole intermediates. Reaction conditions (e.g., 80°C in DMF) and ligand selection critically influence regioselectivity and yield .

Q. How can researchers confirm the presence of the chloromethyl group in intermediates?

Use ¹H NMR (δ ~4.0–4.5 ppm for CH₂Cl) and ¹³C NMR (δ ~40–45 ppm for CH₂Cl) to identify the chloromethyl moiety. HRMS (High-Resolution Mass Spectrometry) provides exact mass confirmation. includes NMR data for structurally similar chloromethyl-containing intermediates, with distinct shifts at δ 4.2–4.4 ppm .

Q. What purification methods are optimal for isolating urea-linked indole derivatives?

Gradient elution column chromatography (silica gel, hexane/ethyl acetate or DCM/methanol) effectively separates polar intermediates. reports 72% yield for a related compound using silica gel chromatography, highlighting the importance of solvent polarity adjustments to resolve structurally similar byproducts .

Advanced Research Questions

Q. How can Bayesian optimization improve yield in multi-step syntheses of this compound?

Bayesian algorithms systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent ratios) to maximize yield. shows that such methods outperform traditional trial-and-error approaches by identifying optimal conditions in fewer iterations. For example, optimizing Pd catalyst concentration and ligand ratios could reduce side reactions in coupling steps .

Q. How to resolve conflicting NMR signals in intermediates with complex stereochemistry?

Use 2D NMR techniques (HSQC, HMBC, COSY) to assign overlapping peaks. Compare experimental data with literature values for analogous structures (e.g., provides ¹H/¹³C NMR assignments for a cyclohexylpyrroloindole imine, resolving ambiguities via coupling constants and NOE correlations) . For chloromethyl-containing species, isotopic labeling (e.g., deuteration) may clarify splitting patterns.

Q. What mechanistic insights explain low yields in the final urea bond formation step?

Investigate competing pathways (e.g., imine vs. urea formation) using kinetic studies (stopped-flow UV-Vis) or DFT calculations. highlights ligand-dependent selectivity in Pd-catalyzed reactions; steric hindrance from bulky ligands may favor urea over imine products. Adjusting ligand steric bulk (e.g., tert-butyl vs. cyclopentyl) could mitigate this issue .

Methodological Guidance

Q. How to design experiments for analyzing hydrolytic stability of the chloromethyl group?

Conduct accelerated stability studies under varying pH (e.g., pH 3–10 buffers at 40°C) and monitor degradation via HPLC. Compare hydrolysis rates with structurally similar compounds (e.g., ’s chlorinated pyrrolopyrimidine derivatives, which show pH-dependent reactivity) .

Data Contradiction Analysis

Q. Why do NMR spectra of the same intermediate vary between research groups?

Contradictions may arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ can shift proton signals (e.g., reports NH peaks at δ 10.0 ppm in CDCl₃, which may downfield-shift in DMSO).
  • Tautomerism : Indole NH groups may exhibit dynamic exchange, broadening signals (e.g., notes tautomeric equilibria in pyrroloindole imines). Cross-validate with IR or temperature-dependent NMR .

Q. How to address discrepancies in reported melting points for urea derivatives?

Variations may stem from:

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and compare DSC thermograms.
  • Hydration states : Perform TGA (thermogravimetric analysis) to detect bound solvents. reports melting points for sulfonyl indolines with <2°C variation after rigorous drying .

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